N-(6-Chloro-4-formylpyridin-2-YL)acetamide
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Overview
Description
N-(6-Chloro-4-formylpyridin-2-YL)acetamide is an organic compound that features a pyridine ring substituted with a chloro group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-4-formylpyridin-2-YL)acetamide typically involves the reaction of 6-chloro-2-aminopyridine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-4-formylpyridin-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: 6-Chloro-4-carboxypyridin-2-YL)acetamide.
Reduction: 6-Chloro-4-hydroxymethylpyridin-2-YL)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-Chloro-4-formylpyridin-2-YL)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(6-Chloro-4-formylpyridin-2-YL)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The chloro and formyl groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)acetamide: Lacks the chloro and formyl groups, resulting in different chemical properties and reactivity.
2-Chloro-N-(pyridin-2-yl)acetamide: Similar structure but without the formyl group, affecting its biological activity.
N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide: Contains additional chloro and formamido groups, leading to different applications
Uniqueness
N-(6-Chloro-4-formylpyridin-2-YL)acetamide is unique due to the presence of both chloro and formyl groups on the pyridine ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7ClN2O2 |
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Molecular Weight |
198.60 g/mol |
IUPAC Name |
N-(6-chloro-4-formylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H7ClN2O2/c1-5(13)10-8-3-6(4-12)2-7(9)11-8/h2-4H,1H3,(H,10,11,13) |
InChI Key |
WOYUTIRMPUGLBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CC(=C1)C=O)Cl |
Origin of Product |
United States |
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